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For Immediate Release

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR

spectroscopic data for the compound 2-Chloro-4-methoxynicotinaldehyde (CAS No. 905563-

79-3). Due to the limited availability of public domain experimental spectra for this specific

molecule, this document presents predicted NMR data, supported by analysis of structurally

related compounds. This guide is intended for researchers, scientists, and professionals in drug

development and chemical synthesis who require detailed spectroscopic information for this

compound.

Introduction
2-Chloro-4-methoxynicotinaldehyde, with the IUPAC name 2-Chloro-4-methoxypyridine-3-

carbaldehyde, is a substituted pyridine derivative. Its structure incorporates a chlorine atom at

the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position of

the pyridine ring. These features make it a valuable intermediate in organic synthesis. Accurate

spectroscopic data is crucial for the identification and characterization of this compound and its

derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for 2-
Chloro-4-methoxynicotinaldehyde. These predictions are based on computational models
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and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.3 Singlet 1H Aldehyde (-CHO)

~8.5 Doublet 1H Pyridine Ring (H-6)

~7.1 Doublet 1H Pyridine Ring (H-5)

~4.0 Singlet 3H Methoxy (-OCH₃)

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~189 Aldehyde (C=O)

~165 Pyridine Ring (C-4)

~155 Pyridine Ring (C-2)

~152 Pyridine Ring (C-6)

~115 Pyridine Ring (C-3)

~110 Pyridine Ring (C-5)

~56 Methoxy (-OCH₃)

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols for NMR Data Acquisition
While experimental data for the title compound is not readily available, the following represents

a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Chloro-4-methoxynicotinaldehyde.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the solvent peak or internal standard.

Integrate the peaks in the ¹H spectrum and identify multiplicities.

Visualization of Molecular Structure and NMR
Assignments
The following diagrams illustrate the molecular structure of 2-Chloro-4-
methoxynicotinaldehyde with atom numbering for NMR assignments and a logical workflow

for spectroscopic analysis.

Molecular structure with atom numbering.
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Spectroscopic Analysis Workflow

Sample Preparation
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Data Analysis
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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